

Technical Guide on the Cannabinoid Agonist AM12: Elucidation and Synthesis

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Compound of Interest		
Compound Name:	AM12	
Cat. No.:	B1192157	Get Quote

An in-depth analysis for researchers, scientists, and drug development professionals.

Initial Assessment: The Quest for AM12

A comprehensive review of scientific literature and chemical databases reveals a notable absence of a specific cannabinoid receptor agonist designated as "AM12." The "AM" series of cannabinoids originates from the extensive synthetic and pharmacological work of the laboratory of Professor Alexandros Makriyannis. While this series includes a wide array of potent and selective cannabinoid ligands, such as AM-411, AM-694, and AM-1220, the identifier "AM12" does not correspond to a documented compound within this class.

It is plausible that "**AM12**" may be a typographical error, a reference to a novel yet unpublished compound, or a misidentification. Given the detailed requirements of this technical guide, proceeding without a confirmed chemical entity would be speculative.

Therefore, this guide will pivot to a representative and well-characterized member of the AM cannabinoid series, AM-1220, to fulfill the core requirements of providing in-depth technical information, data presentation, experimental protocols, and visualizations. AM-1220, or {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone, is a documented synthetic cannabinoid with known binding affinities for cannabinoid receptors.[1]

In-Depth Technical Guide: AM-1220 Discovery and Rationale for Synthesis



AM-1220 was first synthesized in the 1990s as part of a systematic exploration of the structure-activity relationships (SAR) of cannabinoid receptors.[1] The primary goal of this research was to develop potent and selective ligands to probe the function of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The synthesis of AM-1220 and its analogs was driven by the need to understand the molecular determinants of ligand binding and efficacy at these receptors. The core structure, a 3-naphthoylindole, is a common scaffold in many synthetic cannabinoids, and modifications at the 1-position of the indole ring, such as the introduction of a methylpiperidine moiety in AM-1220, were investigated to modulate receptor affinity and selectivity.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the reported binding affinity (Ki) of AM-1220 for human cannabinoid receptors. Lower Ki values indicate a higher binding affinity.

Compound	Receptor	Binding Affinity (Ki) in nM
AM-1220	CB1	3.88
AM-1220	CB2	73.4

Data sourced from Watanabe et al. (2018).[1]

Synthesis and Experimental Protocols

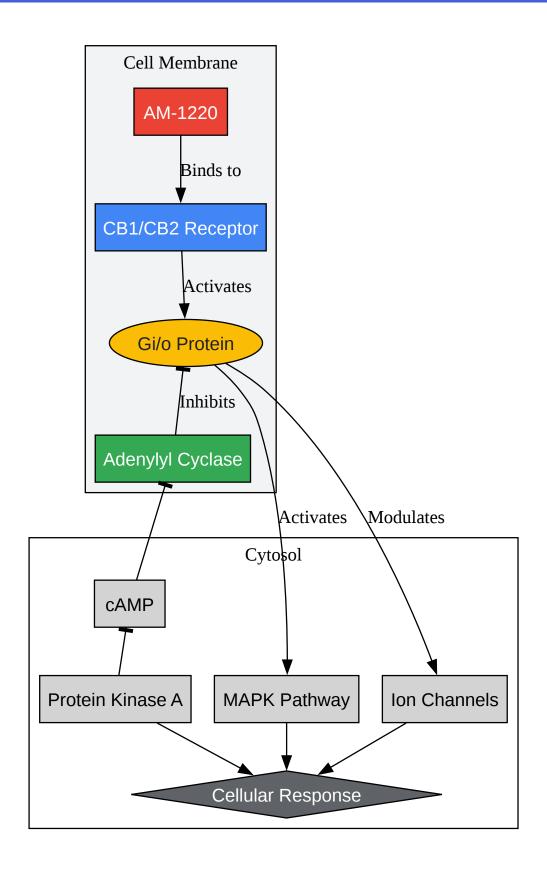
The synthesis of AM-1220 involves a multi-step process, beginning with the alkylation of indole at the N1 position, followed by a Friedel-Crafts acylation at the C3 position.

General Synthetic Workflow:









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References

- 1. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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